molecular formula C10H16O B8384582 4-Methyl-4-hydroxy-6-cyclopropyl-hex-1-yne

4-Methyl-4-hydroxy-6-cyclopropyl-hex-1-yne

Cat. No. B8384582
M. Wt: 152.23 g/mol
InChI Key: LEFXWSGHLDDUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-4-hydroxy-6-cyclopropyl-hex-1-yne is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-4-hydroxy-6-cyclopropyl-hex-1-yne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-4-hydroxy-6-cyclopropyl-hex-1-yne including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-cyclopropyl-3-methylhex-5-yn-3-ol

InChI

InChI=1S/C10H16O/c1-3-7-10(2,11)8-6-9-4-5-9/h1,9,11H,4-8H2,2H3

InChI Key

LEFXWSGHLDDUHA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CC1)(CC#C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1 part by volume of magnesium in 25 parts by volume of tetrahydrofuran under argon is added a small amount of propargyl bromide and mercuric chloride to initiate reaction. Once the reaction is started 6.3 parts of propargyl bromide and 36 parts of 4-cyclopropyl-2-butanone in 50 parts by volume of tetrahydrofuran is added dropwise so as to maintain reflux. Upon completion of the reaction, the reaction mixture is cooled to room temperature and poured into a mixture of ether and 1N HCl. The aqueous layer is extracted twice with ether. The ether extracts are combined and washed 3 times with water and one time with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and evaporated to provide a residual oil. The residual oil is distilled under high vacuum to provide 4-methyl-4-hydroxy-6-cyclopropyl-hex-1-yne.
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